2-Methyl-1-[(E)-phenyldiazenyl]propan-1-one
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Overview
Description
2-Methyl-1-[(E)-phenyldiazenyl]propan-1-one is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(E)-phenyldiazenyl]propan-1-one typically involves the diazotization of aniline derivatives followed by coupling with a suitable ketone. One common method is as follows:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-methylpropan-1-one under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of azo compounds, including this compound, often involves large-scale batch or continuous processes. The key steps include:
Diazotization: Conducted in large reactors with precise control of temperature and pH.
Coupling: The diazonium salt is introduced into a reactor containing the coupling component, and the reaction is carefully monitored to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[(E)-phenyldiazenyl]propan-1-one undergoes various chemical reactions, including:
Reduction: The azo group can be reduced to form the corresponding amines.
Oxidation: The compound can be oxidized to form nitroso derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium dithionite and hydrogen in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Reduction: Produces 2-methylpropan-1-one and aniline derivatives.
Oxidation: Forms nitroso derivatives.
Substitution: Yields various substituted azo compounds depending on the substituents introduced.
Scientific Research Applications
2-Methyl-1-[(E)-phenyldiazenyl]propan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[(E)-phenyldiazenyl]propan-1-one involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-[(E)-phenyldiazenyl]ethan-1-one: Similar structure but with a shorter carbon chain.
4-Methyl-1-[(E)-phenyldiazenyl]propan-1-one: Similar structure but with a different position of the methyl group.
Uniqueness
2-Methyl-1-[(E)-phenyldiazenyl]propan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its particular arrangement of the methyl and azo groups makes it suitable for specific applications in dye production and scientific research.
Properties
CAS No. |
63400-32-8 |
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Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-methyl-N-phenyliminopropanamide |
InChI |
InChI=1S/C10H12N2O/c1-8(2)10(13)12-11-9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
VSBSTHHKFADNKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N=NC1=CC=CC=C1 |
Origin of Product |
United States |
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